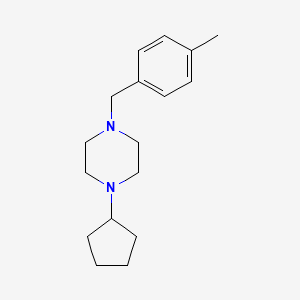

1-cyclopentyl-4-(4-methylbenzyl)piperazine

Description

1-cyclopentyl-4-(4-methylbenzyl)piperazine is a piperazine derivative characterized by a cyclopentyl group at the 1-position and a 4-methylbenzyl substituent at the 4-position. Piperazine derivatives are widely studied for their diverse pharmacological activities, including roles as cholinesterase inhibitors (e.g., Alzheimer’s disease therapy), anticancer agents, and psychoactive substances . The structural flexibility of the piperazine core allows for modifications that influence solubility, receptor affinity, and metabolic stability.

Properties

IUPAC Name |

1-cyclopentyl-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2/c1-15-6-8-16(9-7-15)14-18-10-12-19(13-11-18)17-4-2-3-5-17/h6-9,17H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIXXOOAMJLMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-4-(4-methylbenzyl)piperazine typically involves the reaction of cyclopentylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the benzyl chloride, resulting in the formation of the desired piperazine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Introduction to 1-Cyclopentyl-4-(4-methylbenzyl)piperazine

This compound (CPMBP) is a piperazine derivative that has garnered attention in various scientific research fields due to its potential pharmacological applications. This compound is characterized by a cyclopentyl group and a para-methylbenzyl substituent on the piperazine ring, which may influence its biological activity and therapeutic potential.

Pharmacological Studies

CPMBP has been investigated for its potential use in treating various central nervous system (CNS) disorders. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that compounds with similar structures have shown efficacy in treating anxiety, depression, and schizophrenia.

Case Study: Antidepressant Activity

A study exploring the antidepressant properties of piperazine derivatives found that compounds structurally related to CPMBP exhibited significant serotonin reuptake inhibition, suggesting potential utility in managing depressive disorders . The mechanism involves the modulation of serotonin levels, which is crucial for mood regulation.

Neuropharmacology

Piperazine derivatives, including CPMBP, have been studied for their effects on neuropharmacological pathways. The interaction with serotonin receptors, particularly the 5-HT receptor, has been highlighted as a key area of research.

Case Study: Serotonin Receptor Modulation

Research demonstrated that CPMBP analogs could act as selective serotonin receptor modulators, influencing both serotonergic and dopaminergic pathways . This dual action is beneficial for developing treatments for disorders like schizophrenia and bipolar disorder.

Synthetic Methodologies

The synthesis of CPMBP involves several key steps that utilize established techniques in organic chemistry. The compound can be synthesized through various methods, including:

- N-Alkylation : Using cyclopentyl bromide to alkylate piperazine.

- Benzylation : Employing benzyl chloride or bromide with subsequent purification steps.

These synthetic routes are essential for producing CPMBP in sufficient quantities for research purposes.

Toxicological Assessments

Understanding the safety profile of CPMBP is crucial for its development as a therapeutic agent. Toxicological studies have indicated that while piperazine derivatives can exhibit stimulant-like effects at certain doses, they also possess a risk of adverse reactions similar to those seen with amphetamines .

Case Study: Safety Profile Evaluation

A comprehensive evaluation of piperazine derivatives revealed that high doses could lead to seizures and other severe side effects in animal models . This necessitates careful dose regulation and monitoring during clinical trials.

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure Type | Primary Application | Key Findings |

|---|---|---|---|

| 1-Cyclopentylpiperazine | Piperazine derivative | Antidepressant | Inhibits serotonin reuptake |

| 1-Benzylpiperazine (BZP) | Piperazine derivative | Recreational use | Stimulant effects similar to amphetamines |

| 4-Methylpiperazine | Piperazine derivative | Antipsychotic | Modulates dopamine pathways |

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their pharmacological or physicochemical properties:

Solubility and Pharmacokinetics

- Solubility : Piperazine derivatives with ethylene or methylene spacers (e.g., 8ac, 8ad) exhibit high aqueous solubility (80 µM at pH 2.0–6.5) due to favorable pKa values (~6–7) . The cyclopentyl group in the target compound may reduce solubility compared to smaller substituents (e.g., methyl), though this could be offset by the 4-methylbenzyl moiety.

- pKa Correlation : Direct attachment of piperazine to aromatic cores (e.g., 8a) lowers solubility (20 µM) due to reduced basicity (pKa < 3.8). Spacer groups or electron-donating substituents (e.g., 4-methylbenzyl) mitigate this effect .

Key Takeaways

Substituent Impact : The 4-methylbenzyl group enhances BChE inhibition and receptor binding, while the cyclopentyl group may improve selectivity and metabolic stability.

Solubility-activity Balance : Spacer groups (e.g., ethylene) or electron-donating substituents optimize solubility without sacrificing potency.

Analytical Relevance : LC-MS and LC-DAD methods are critical for detecting piperazine derivatives in biological matrices, particularly given their structural diversity and metabolic complexity .

Biological Activity

1-Cyclopentyl-4-(4-methylbenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets. The presence of the cyclopentyl and 4-methylbenzyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Biological Activity

The compound has been studied for several biological activities, including:

The biological activity of this compound is believed to stem from its interaction with various receptors and enzymes. The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their activity. Furthermore, the unique substitution patterns on the piperazine ring may enhance its binding affinity to specific targets, thereby modulating their function .

Case Studies

- Anticancer Activity : A study evaluated a series of piperazine derivatives, including those structurally similar to this compound. Compounds demonstrated potent anticancer activity with IC50 values as low as 0.04 μM against Huh7 liver cancer cells, indicating promising therapeutic potential .

- Antimicrobial Efficacy : A comparative analysis of piperazine derivatives showed that certain modifications led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, these findings suggest a potential for similar efficacy .

Data Table: Biological Activities of Related Piperazine Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.